molecular formula C7H4FNO5 B13711832 5-Fluoro-4-nitrosalicylic Acid

5-Fluoro-4-nitrosalicylic Acid

Cat. No.: B13711832
M. Wt: 201.11 g/mol
InChI Key: NUSKNDDFWDWJGZ-UHFFFAOYSA-N
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Description

5-Fluoro-4-nitrosalicylic Acid is an organic compound that belongs to the class of salicylic acids It is characterized by the presence of a fluorine atom at the 5th position and a nitroso group at the 4th position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-nitrosalicylic Acid typically involves the nitration of 5-Fluorosalicylic Acid. The process begins with the preparation of 5-Fluorosalicylic Acid, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of the nitrating agents and the substrate into a reactor, maintaining the reaction temperature, and using efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-nitrosalicylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-nitrosalicylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-nitrosalicylic Acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-nitrosalicylic Acid is unique due to the presence of both a fluorine atom and a nitroso group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitroso group contributes to its reactivity towards nucleophiles .

Properties

Molecular Formula

C7H4FNO5

Molecular Weight

201.11 g/mol

IUPAC Name

5-fluoro-2-hydroxy-4-nitrobenzoic acid

InChI

InChI=1S/C7H4FNO5/c8-4-1-3(7(11)12)6(10)2-5(4)9(13)14/h1-2,10H,(H,11,12)

InChI Key

NUSKNDDFWDWJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])O)C(=O)O

Origin of Product

United States

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